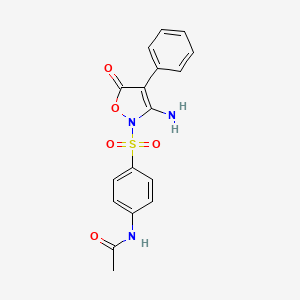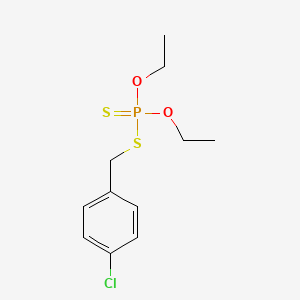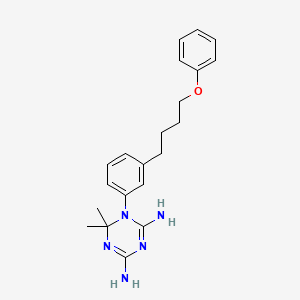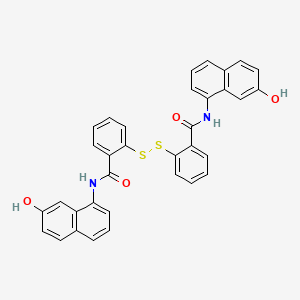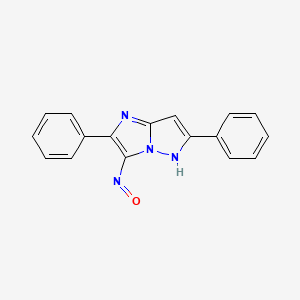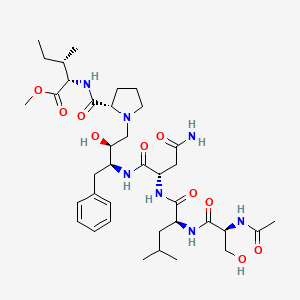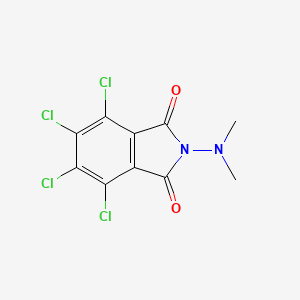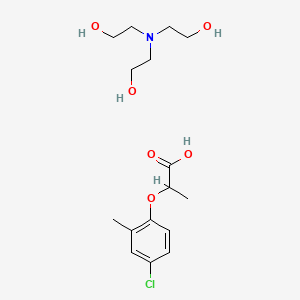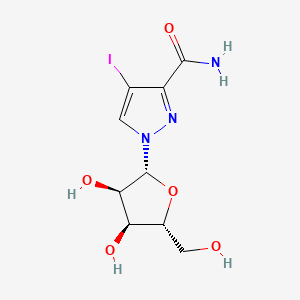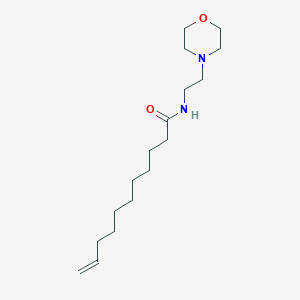
N-(2-Morpholinoethyl)-10-undecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Morpholinoethyl)-10-undecenamide is a chemical compound that features a morpholine ring attached to an undecenamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-10-undecenamide typically involves the reaction of 10-undecenoic acid with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient coupling agents, continuous flow reactors, and solvent recycling systems. The reaction conditions might be adjusted to ensure complete conversion and easy purification of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Morpholinoethyl)-10-undecenamide can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenamide chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for amide reduction.
Substitution: Alkyl halides for nucleophilic substitution on the morpholine ring.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Amines: Formed from the reduction of the amide group.
Substituted Morpholines: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-(2-Morpholinoethyl)-10-undecenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as surfactants or polymers.
Mecanismo De Acción
The mechanism of action of N-(2-Morpholinoethyl)-10-undecenamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the undecenamide chain can influence the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Morpholinoethyl)benzamide: Similar structure but with a benzamide group instead of an undecenamide chain.
N-(2-Morpholinoethyl)carbodiimide: Contains a carbodiimide group, used as a coupling agent in peptide synthesis.
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Contains a naphthalen-2-yloxy group, investigated for its cytotoxic effects in cancer cells.
Uniqueness
N-(2-Morpholinoethyl)-10-undecenamide is unique due to its combination of a morpholine ring and an undecenamide chain, which imparts specific chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
102613-07-0 |
|---|---|
Fórmula molecular |
C17H32N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)undec-10-enamide |
InChI |
InChI=1S/C17H32N2O2/c1-2-3-4-5-6-7-8-9-10-17(20)18-11-12-19-13-15-21-16-14-19/h2H,1,3-16H2,(H,18,20) |
Clave InChI |
DYKZMLNOCOXCRV-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)NCCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




